MeBioS is a research division within the Department of Biosystems at KU Leuven. [, , , , , , , , , ] This division specializes in applying engineering principles and technologies to biological and agricultural systems. MeBioS focuses on several key areas:
(a) Biophotonics: Utilizing light-based technologies for sensing, imaging, and analysis in biological systems. [, , , , ](b) Biosensors: Developing and applying sensors for monitoring and measuring various parameters in biological and agricultural contexts. [, , ](c) Agricultural Technology: Developing and optimizing technologies for precision agriculture, including variable rate application, controlled atmosphere storage, and spray application techniques. [, , , , , , ]
(a) Optimization of Pellet Properties: Further research is needed to optimize the size, density, and mineral composition of pre-granulated pellets for different ore types and sintering conditions. [](b) Advanced Bed Design: Exploring different arrangements and ratios of dense pellets and porous raw materials to further optimize bed permeability and sinter properties. [](c) Integrated Process Modeling: Developing comprehensive models that incorporate both physical and chemical aspects of MEBIOS to better understand and predict process behavior and optimize operating conditions. []
MeBIO can be synthesized from readily available starting materials, including butanoic acid and methyl bromide. It is classified under the category of halogenated esters, which are known for their diverse applications in chemical synthesis. The presence of the bromine atom in its structure makes MeBIO a valuable reagent in nucleophilic substitution reactions.
MeBIO can be synthesized through several methods, with the most common being the direct esterification of butanoic acid with methyl bromide. This reaction typically requires the presence of a base to neutralize the generated hydrogen bromide, facilitating the formation of the ester.
Technical Details:
Other methods for synthesizing MeBIO include:
The molecular structure of MeBIO consists of a butanoate backbone with a methyl group and a bromine substituent. Its chemical formula is C5H9BrO2.
MeBIO participates in various chemical reactions due to its electrophilic nature. Key reactions include:
Technical Details:
The mechanism of action for MeBIO primarily involves nucleophilic substitution where nucleophiles attack the carbon atom bonded to the bromine atom. This process can be illustrated in two steps:
This mechanism underscores MeBIO's utility in organic synthesis, particularly in creating complex molecules from simpler precursors.
Relevant data indicates that MeBIO exhibits typical behavior for alkyl halides, making it suitable for various synthetic applications.
MeBIO finds extensive use in scientific research and industrial applications:
MeBIO belongs to the bisindole alkaloid family, characterized by a fused indole scaffold shared by natural indirubin—the active component of Indigo naturalis used in traditional Chinese medicine [3] [8]. Key modifications differentiate MeBIO:
Compound | R1 | R6 | R3' | Molecular Weight |
---|---|---|---|---|
Indirubin | -H | -H | =O | 262.3 g/mol |
BIO | -H | -Br | =NOH | 392.2 g/mol |
MeBIO | -CH₃ | -Br | =NOH | 370.2 g/mol |
These modifications render MeBIO a sterically hindered analog with attenuated kinase inhibition, making it ideal for control studies [4] [8].
MeBIO's primary research value lies in its minimal kinase inhibitory activity, contrasting sharply with BIO’s potent effects:
Kinase Selectivity Profile [4] [6]:
This weak inhibition establishes MeBIO as a negative control in kinase assays, isolating BIO’s effects from off-target signaling [4]. Crucially, MeBIO retains AhR agonism, inducing nuclear translocation in Hepa-1 cells at 25 μM within 90 minutes. This uncouples AhR-mediated effects (e.g., p27~KIP1~ upregulation) from kinase modulation, enabling mechanistic dissection [6].
Property | MeBIO | BIO |
---|---|---|
GSK-3 Inhibition | Weak (IC~50~ >44 µM) | Potent (IC~50~ ~5 nM) |
CDK1 Inhibition | Negligible (IC~50~ >55 µM) | Strong (IC~50~ ~320 nM) |
AhR Activation | Yes (EC~50~ ~10 µM) | Variable |
Cell Cycle Effect | G1 arrest via p27~KIP1~ | G2/M arrest |
Indirubin research originated from traditional Chinese medicine, where Danggui Longhui Wan formulations treated chronic myelocytic leukemia (CML) in the 1980s [8]. Modern pharmacology identified indirubin as a multi-kinase inhibitor targeting CDKs and GSK-3β, spurring synthetic efforts to enhance solubility and selectivity [3] [8].
Milestones in Indirubin Derivative Development:
MeBIO’s creation validated structure-activity relationships (SAR) for indirubins:
Synthetic Evolution and Applications:
Tool Compound Utility: Used in >50 studies to isolate kinase-independent effects (e.g., AhR-mediated immunomodulation) [6] [8].
Timeline: Key Advances in Indirubin Pharmacology
Year | Development | Significance |
---|---|---|
1985 | Indirubin’s efficacy in CML patients | Clinical validation of traditional use |
2003 | Synthesis of BIO/MeBIO | Established SAR for kinase inhibition |
2004 | Crystal structure of CDK2-indirubin | Revealed binding mode at ATP pocket |
2022 | Indirubin derivatives as STAT3 inhibitors | Expanded therapeutic applications beyond oncology |
MeBIO remains indispensable for deconvoluting complex signaling pathways and optimizing next-generation indirubin therapeutics [3] [8].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: